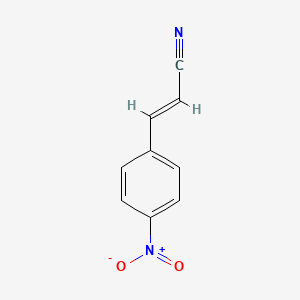

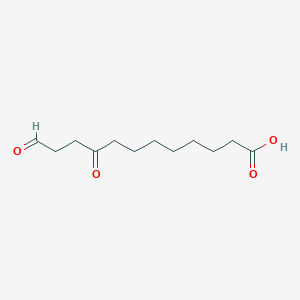

![molecular formula C16H9F6N5 B1312324 Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]- CAS No. 58139-96-1](/img/structure/B1312324.png)

Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

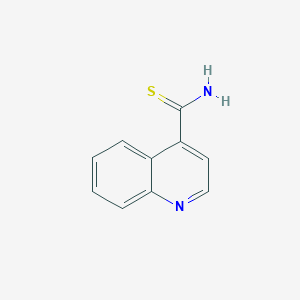

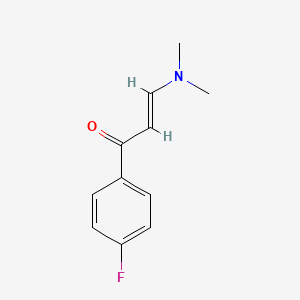

Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]- is a useful research compound. Its molecular formula is C16H9F6N5 and its molecular weight is 385.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reactivity and Mechanistic Studies

- A study explored the reactivity of the silicon-carbon double bond in polar and nonpolar solvents, providing insights into substituent effects on reaction rates, specifically noting differences in reactivity in acetonitrile compared to hydrocarbon solvents (Bradaric & Leigh, 1998).

Synthesis of Heterocycles

- Research on 4-Phenyl-3-oxobutanenitrile, synthesized via reaction with acetonitrile, showed its utility as a precursor for producing polyfunctionally substituted heterocycles, highlighting the versatility of acetonitrile-based reactions in synthetic chemistry (Khalik, 1997).

Electrochemical Oxidation

- The electrochemical behavior of substituted thiazoles in acetonitrile was studied, leading to the formation of azo and hydrazo dimeric compounds. This research contributes to understanding the stability and reactivity of such compounds under electrochemical conditions (Cauquis et al., 1979).

Surface Attachment and Corrosion Protection

- Aryldiazonium salts' electrochemical reduction on iron electrodes in acetonitrile has been investigated for the covalent attachment of aryl groups to surfaces, offering insights into corrosion protection strategies (Chaussé et al., 2002).

Photopharmacology Applications

- Studies on nitrogen-bridged diazocines synthesized in acetonitrile and their photophysical properties suggest potential applications in photopharmacology due to high photoconversion yields and stability in aqueous solutions (Lentes et al., 2021).

Spectrophotometric Studies

- The complexation of Cu (II) with a phenyl hydrazine derivative in acetonitrile solution was spectrophotometrically studied, demonstrating the compound's reactivity and potential applications in coordination chemistry (Naser & Sara, 2015).

Optical Properties and Optoelectronics

- Research on the azo dye 1,3-benzothiazol-2-yl-(phenylhydrazono)acetonitrile (BTPA) highlighted its structural characterization, optical properties, and potential in optoelectronics and photonics due to its nonlinear optical properties (Alsoghier et al., 2019).

Propiedades

IUPAC Name |

1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F6N5/c17-15(18,19)10-1-5-12(6-2-10)24-26-14(9-23)27-25-13-7-3-11(4-8-13)16(20,21)22/h1-8,24H/b26-14+,27-25? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXHFRVHDQLUHE-UJAHUVDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NN=C(C#N)N=NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(F)(F)F)N/N=C(\C#N)/N=NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F6N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073570 |

Source

|

| Record name | Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]- | |

CAS RN |

58139-96-1 |

Source

|

| Record name | Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1312263.png)